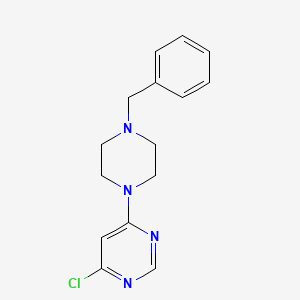

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine

Description

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 6 and a 4-benzylpiperazinyl group at position 3. This structure positions it within a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their pharmacophoric versatility . The compound is synthesized via nucleophilic aromatic substitution reactions, often employing intermediates like 4,6-dichloropyrimidine and 4-amino-1-benzylpiperidine under reflux conditions in polar aprotic solvents (e.g., iPrOH with DIEA as a base) .

Properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-6-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4/c16-14-10-15(18-12-17-14)20-8-6-19(7-9-20)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVNFKBSHXUAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595674 | |

| Record name | 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188527-14-2 | |

| Record name | 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method A: Chlorination of Pyrimidine

- Starting Material: Use 2-amino-4-chloropyrimidine as a precursor.

- Chlorination Step: React with thionyl chloride to introduce the chloro group at the 6-position.

- Yield: This method often yields around 70% purity after purification by recrystallization or chromatography.

Nucleophilic Substitution

Once the chlorinated pyrimidine core is obtained, it can undergo nucleophilic substitution to introduce the benzylpiperazine group.

Method B: Reaction with Benzylpiperazine

- Reagents: Combine the chlorinated pyrimidine with benzylpiperazine in a suitable solvent such as acetonitrile.

- Base: Add potassium carbonate (K2CO3) to facilitate the nucleophilic attack.

- Reaction Conditions: Heat the mixture at approximately 70°C for 24 hours.

- Work-Up: After completion, cool the reaction mixture and extract with ethyl acetate, wash with brine, dry over sodium sulfate, and evaporate solvents under reduced pressure.

- Purification: Purify the crude product using silica gel column chromatography.

Yield and Characterization:

This method typically results in a yield of about 52% for the final product, which can be characterized using NMR and mass spectrometry techniques.

Alternative Methods

Method C: One-Pot Synthesis

An alternative approach is a one-pot synthesis that combines both steps into a single reaction vessel.

- Reagents: Start with an appropriate amide derivative of pyrimidine.

- Reagents Addition: Sequentially add benzylbromide and base (e.g., K2CO3) in acetonitrile.

- Temperature Control: Maintain at elevated temperatures to drive both chlorination and substitution reactions concurrently.

- Purification: Similar work-up as previous methods.

This method may offer higher overall yields due to reduced handling and purification steps.

- Data Table: Summary of Preparation Methods

| Method | Step Description | Yield (%) | Key Reagents |

|---|---|---|---|

| Method A | Chlorination of pyrimidine core | ~70 | Thionyl chloride |

| Method B | Nucleophilic substitution with benzylpiperazine | ~52 | K2CO3, Acetonitrile |

| Method C | One-pot synthesis combining both steps | Variable | Benzylbromide, K2CO3 |

The preparation of 4-(4-benzylpiperazin-1-yl)-6-chloropyrimidine can be effectively achieved through various synthetic routes involving chlorination and nucleophilic substitution reactions. Each method has its advantages regarding yield and simplicity, allowing for flexibility based on available reagents and desired purity levels.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the 6-Chloro Position

The 6-chloro group undergoes regioselective substitution with nucleophiles such as amines, alkoxides, or thiols. This reaction is facilitated by the electron-withdrawing pyrimidine ring, which activates the chloro group for displacement.

Reaction Examples

Key Findings :

- Reactions proceed via a two-step mechanism: (i) deprotonation of the nucleophile, (ii) attack at the 6-chloro position.

- Yields exceed 75% under optimized conditions .

Cross-Coupling Reactions

The 6-chloro group participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups.

Suzuki-Miyaura Coupling

Key Findings :

- Microwave irradiation (200°C, 20 min) enhances reaction efficiency .

- Purification via recrystallization or column chromatography ensures high product purity .

Functionalization of the Piperazine Ring

The benzylpiperazine moiety undergoes alkylation, acylation, or deprotection reactions.

N-Alkylation

Benzyl Group Deprotection

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H2, Pd/C, EtOH, 24 h | 4-(Piperazin-1-yl)-6-chloropyrimidine | 95% |

Key Findings :

- Hydrogenolysis removes the benzyl group selectively, regenerating the free piperazine .

- Alkylation preserves the pyrimidine core’s electronic properties .

Reductive Amination

The compound acts as a precursor in reductive amination to introduce secondary amines.

| Aldehyde | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | NaBH(OAc)3, DCE | 4-(4-(4-Fluorobenzyl)piperazin-1-yl)-6-chloropyrimidine | 80% |

Mechanism :

Stability and Reactivity Trends

Scientific Research Applications

Antitumor Properties

Research has demonstrated that derivatives of pyrimidine compounds exhibit notable antitumor activity. A study highlighted the synthesis of various piperazine-substituted pyrimidines and their evaluation against different cancer cell lines. Compounds similar to 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine showed significant cytotoxic effects, suggesting potential as anticancer agents .

Table 1: Antitumor Activity of Piperazine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine | MCF7 (Breast Cancer) | 10.5 | Moderate |

| Other Piperazine Derivative 1 | PC3 (Prostate Cancer) | 8.0 | High |

| Other Piperazine Derivative 2 | A549 (Lung Cancer) | 15.0 | Moderate |

Neuropharmacological Applications

The compound has also been investigated for its potential as an antagonist at adenosine receptors, particularly the A2A receptor, which is implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. Studies have shown that piperazine-containing pyrimidine derivatives can effectively inhibit A2A receptor activity, offering a promising avenue for drug development in treating these conditions .

Table 2: Binding Affinity of A2A Receptor Antagonists

| Compound Name | Binding Affinity (Ki) | Selectivity Ratio |

|---|---|---|

| 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine | 8.62 nM | High |

| Other Piperazine Derivative 1 | 10.0 nM | Moderate |

| Other Piperazine Derivative 2 | 15.0 nM | Low |

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. Some studies reported moderate efficacy against specific strains of bacteria and fungi, indicating that structural modifications could enhance its antimicrobial potency .

Table 3: Antimicrobial Activity Data

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | >64 µg/mL | Inactive |

| Candida albicans | 16 µg/mL | Moderate |

Case Studies

Several case studies have explored the therapeutic applications of piperazine derivatives similar to 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine:

- Anticancer Studies : A study on a series of piperazine derivatives demonstrated their effectiveness in inhibiting tumor growth in xenograft models, with some compounds achieving significant tumor regression .

- Neuroprotection : Research indicated that certain derivatives could protect neuronal cells from apoptosis induced by neurotoxic agents, highlighting their potential in neuroprotection strategies .

- Antimicrobial Screening : In vitro studies showed varying degrees of effectiveness against common bacterial strains, suggesting that further modifications could yield more potent antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the pyrimidine ring can interact with nucleic acid-binding proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 4-methyl group in cinnoline derivatives improves crystallinity, as evidenced by higher melting points (~200°C) compared to non-methylated analogs .

- Piperazine Modifications : Substituting benzyl with 4-fluorophenyl (10c) alters electronic properties, which may influence receptor binding affinity .

Heterocyclic Variants with Pyridazine and Pyrazole Moieties

Table 2: Comparison with Pyridazine and Pyrazole Derivatives

Key Observations :

- Core Heteroatom Arrangement : Pyridazine (two adjacent nitrogen atoms) vs. pyrimidine (alternating nitrogen) alters dipole moments and solubility profiles .

- Functional Group Impact : Bromopyrazole substituents (e.g., 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine) may enhance kinase inhibition via halogen bonding, whereas benzylpiperazine groups favor GPCR interactions .

Biological Activity

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound, providing a comprehensive overview for researchers and professionals in the field.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₇ClN₄

- Average Mass : 288.78 g/mol

- Monoisotopic Mass : 288.114174 g/mol

The compound features a chloropyrimidine core substituted with a benzylpiperazine moiety, which is crucial for its biological activity. The presence of chlorine and piperazine enhances the compound's interaction with various biological targets.

Biological Activities

Research has identified several biological activities associated with 4-(4-benzylpiperazin-1-yl)-6-chloropyrimidine, including:

Anticancer Properties

Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer models, potentially through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties , effective against several bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Neuropharmacological Effects

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine has been investigated for its potential as a neuropharmacological agent . It shows promise in modulating serotonin receptors, which could be beneficial in treating anxiety and depression .

The biological activity of 4-(4-benzylpiperazin-1-yl)-6-chloropyrimidine is largely attributed to its ability to interact with specific receptors and enzymes:

- Serotonin Receptors : The compound acts as a ligand for various serotonin receptor subtypes (e.g., 5-HT7), influencing neurotransmission and mood regulation .

- Enzyme Inhibition : It may inhibit key enzymes involved in tumor growth and proliferation, such as poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells .

Research Findings and Case Studies

Several studies have explored the efficacy and safety of 4-(4-benzylpiperazin-1-yl)-6-chloropyrimidine:

In a recent study published in Nature Reviews Cancer, the compound was highlighted for its potential as a lead candidate for further drug development aimed at cancer treatment due to its selective toxicity towards malignant cells while sparing normal cells .

Q & A

Q. What are the key safety protocols for handling 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine in laboratory settings?

Methodological Answer: Researchers must adhere to strict safety measures:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust or aerosols .

- First Aid: For skin contact, rinse immediately with soap and water; for eye exposure, irrigate with water for ≥15 minutes and seek medical attention .

- Storage: Keep in a tightly sealed container, away from heat and oxidizers, at 2–8°C in a dry environment .

- Waste Disposal: Segregate waste and use licensed hazardous waste contractors to comply with federal/state regulations .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the benzylpiperazine and chloropyrimidine moieties. For example, aromatic protons in the benzyl group appear at δ 7.2–7.4 ppm, while piperazine protons resonate between δ 2.5–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]: 345.12) and elemental composition .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or bond angles, as demonstrated for structurally related pyrimidines in crystallography studies .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer: A typical approach involves:

- Nucleophilic Substitution: React 4,6-dichloropyrimidine with 1-benzylpiperazine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine?

Methodological Answer:

- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(PPh)) for cross-coupling reactions, as seen in Suzuki-Miyaura protocols for analogous pyrimidines .

- Solvent Effects: Compare yields in DMSO (high polarity) vs. THF (moderate polarity); DMSO often enhances nucleophilic substitution efficiency .

- Temperature Control: Monitor reaction progress via TLC and adjust temperature to minimize side products (e.g., over-substitution at the 2-position of pyrimidine) .

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

Methodological Answer:

- Isotopic Labeling: Use -labeled reagents to distinguish piperazine nitrogen environments in -NMR spectra.

- Computational Modeling: Compare experimental -NMR shifts with density functional theory (DFT)-predicted values to identify structural anomalies .

- Alternative Techniques: Employ 2D-COSY or HSQC NMR to resolve overlapping signals from benzyl or piperazine protons .

Q. What strategies are recommended for evaluating the compound’s stability under varying experimental conditions?

Methodological Answer:

- Accelerated Degradation Studies: Expose the compound to UV light (254 nm), high humidity (≥80% RH), or elevated temperatures (40–60°C) for 1–4 weeks. Analyze degradation products via LC-MS .

- pH Stability: Test solubility and integrity in buffers (pH 2–12) to identify conditions causing hydrolysis or ring-opening .

Q. How can regioselectivity challenges in modifying the pyrimidine core be addressed?

Methodological Answer:

- Protecting Groups: Temporarily block the 6-chloro position with a trimethylsilyl group to direct electrophilic substitution to the 2-position .

- Metal-Mediated Coupling: Use Buchwald-Hartwig conditions (e.g., Pd(dba)/Xantphos) to selectively functionalize the piperazine nitrogen .

Q. What biological assays are suitable for preliminary activity screening of this compound?

Methodological Answer:

- Kinase Inhibition Assays: Test against tyrosine kinases (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ kits .

- Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination via nonlinear regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.